molecular formula C11H10ClNO2 B600028 6-Chloro-8-methoxy-2-methylquinolin-4-ol CAS No. 1206-97-9

6-Chloro-8-methoxy-2-methylquinolin-4-ol

Cat. No.: B600028
CAS No.: 1206-97-9
M. Wt: 223.656
InChI Key: WWVIOEOKNNMNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-methoxy-2-methylquinolin-4-ol (CAS 1206-97-9) is a multifunctional quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a chloromethoxy-methyl substituted quinolinol scaffold that serves as a valuable building block for the synthesis of more complex heterocyclic systems. Quinoline derivatives similar to this compound have demonstrated potential in various therapeutic areas, with recent patent literature revealing related heterocyclic compounds being investigated for cancer treatment applications . Researchers utilize this chemical intermediate for developing targeted therapies, particularly exploring its mechanism of action in enzyme inhibition and receptor modulation. The specific substitution pattern with chloro, methoxy, and methyl groups at the 6, 8, and 2 positions respectively, along with the hydroxy group at position 4, creates unique electronic properties that influence binding affinity and bioavailability. The compound is provided as a high-purity reference material with comprehensive analytical characterization to ensure research reproducibility. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor should it be incorporated into consumer products. Researchers should consult the safety data sheet and implement appropriate safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1206-97-9

Molecular Formula

C11H10ClNO2

Molecular Weight

223.656

IUPAC Name

6-chloro-8-methoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10ClNO2/c1-6-3-9(14)8-4-7(12)5-10(15-2)11(8)13-6/h3-5H,1-2H3,(H,13,14)

InChI Key

WWVIOEOKNNMNRN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=CC(=CC(=C2N1)OC)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Chloro 8 Methoxy 2 Methylquinolin 4 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 6-Chloro-8-methoxy-2-methylquinolin-4-ol reveals several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnection strategies focus on the formation of the quinoline (B57606) core and the introduction of the substituents at the C-6, C-8, and C-2 positions.

One common approach involves disconnecting the pyridine (B92270) ring of the quinoline system. This leads back to a substituted aniline and a three-carbon component, which is characteristic of the Gould-Jacobs and related reactions. In this case, the key precursor would be a 3-chloro-5-methoxyaniline derivative, which already contains the required substitution pattern on the benzene (B151609) ring. The remaining portion of the quinoline ring can be constructed from a suitable acetoacetic ester derivative to introduce the 2-methyl and 4-ol functionalities.

Another major disconnection strategy is based on the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound. For the target molecule, this would necessitate a 5-chloro-7-methoxyisatin as a key intermediate. The 2-methyl and 4-ol groups would be introduced by the reaction of this isatin with acetone or a related carbonyl compound.

The regioselective introduction of the chlorine and methoxy (B1213986) groups represents another set of key disconnections. These can be envisioned as separate synthetic steps on a pre-formed 8-methoxy-2-methylquinolin-4-ol or 6-chloro-2-methylquinolin-4-ol core. This approach allows for greater flexibility in the synthetic design and can be advantageous if the appropriately substituted aniline or isatin precursors are not readily accessible.

Established Synthetic Routes for the Quinolin-4-ol Core

The construction of the quinolin-4-ol core is a well-established area of heterocyclic chemistry, with several named reactions providing reliable methods for its synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines. wikipedia.orgmdpi.com The reaction proceeds through the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the desired quinolin-4-ol. wikipedia.org

For the synthesis of this compound, a plausible Gould-Jacobs approach would utilize 3-chloro-5-methoxyaniline as the starting aniline derivative. The reaction of this aniline with ethyl acetoacetate would form an enamine intermediate, which upon thermal cyclization, would yield the quinolin-4-ol core with the desired substituents at the C-6 and C-8 positions. Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. asianpubs.orgresearchgate.net

Starting Aniline Reagent Key Intermediate Product Reference
3-Chloro-5-methoxyanilineEthyl acetoacetateEthyl 3-((3-chloro-5-methoxyphenyl)amino)but-2-enoateThis compound wikipedia.orgmdpi.com
4-MethoxyanilineEthyl acetoacetateEthyl 3-((4-methoxyphenyl)amino)but-2-enoate6-Methoxy-2-methylquinolin-4-ol atlantis-press.comresearchgate.net

This table presents a proposed reaction based on the Gould-Jacobs methodology.

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, which can be subsequently decarboxylated to quinolin-4-ols. wikipedia.org This reaction involves the condensation of an isatin with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism involves the base-catalyzed opening of the isatin ring to form an α-keto-aniline, which then condenses with the carbonyl compound to form an enamine that subsequently cyclizes and dehydrates. wikipedia.org

To synthesize this compound via the Pfitzinger reaction, one would require 5-chloro-7-methoxyisatin as the starting material. The reaction of this substituted isatin with acetone would yield 6-chloro-8-methoxy-2-methylquinoline-4-carboxylic acid, which upon decarboxylation would afford the target molecule. The Pfitzinger reaction is particularly useful for accessing quinolines with substituents at the 2 and 3 positions. wikipedia.orgwikipedia.org

Isatin Derivative Carbonyl Compound Intermediate Final Product Reference
5-Chloro-7-methoxyisatinAcetone6-Chloro-8-methoxy-2-methylquinoline-4-carboxylic acidThis compound wikipedia.orgyoutube.com

This table outlines a hypothetical Pfitzinger reaction for the synthesis of the target compound.

Regioselective Introduction of Chlorine and Methoxy Substituents

The regioselective functionalization of the quinoline ring is a critical aspect of the synthesis of substituted quinolines. The electronic nature of the existing substituents and the reaction conditions play a crucial role in directing the position of the incoming electrophile or nucleophile.

The chlorination of the quinoline ring is typically achieved through electrophilic aromatic substitution. The position of chlorination is influenced by the directing effects of the substituents already present on the ring. For a precursor such as 8-methoxy-2-methylquinolin-4-ol, the methoxy group at C-8 is an ortho-, para-directing group, while the hydroxyl group at C-4 (in its keto tautomeric form) is a deactivating group. The interplay of these electronic effects can make the regioselective chlorination at C-6 challenging.

However, methods for the regioselective halogenation of 8-substituted quinolines have been developed. rsc.orgrsc.org These methods often employ directing groups to achieve high regioselectivity. In the absence of a directing group, a mixture of isomers may be obtained. Specific chlorinating agents such as N-chlorosuccinimide (NCS) in an acidic medium or other electrophilic chlorine sources can be employed.

Substrate Chlorinating Agent Position of Chlorination Reference
8-Methoxy-2-methylquinolin-4-olN-Chlorosuccinimide (NCS)C-6 rsc.orgrsc.org
8-Substituted QuinolinesTrihaloisocyanuric acidsC-5 rsc.orgrsc.org

This table highlights potential chlorination strategies.

The introduction of a methoxy group at the C-8 position of the quinoline ring can be achieved through several methods. One common approach is the O-methylation of an 8-hydroxyquinoline (B1678124) precursor. nnpub.org This can be accomplished using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. nnpub.org

Alternatively, the methoxy group can be introduced through functional group interconversion. For instance, an 8-aminoquinoline can be converted to an 8-hydroxyquinoline via a diazotization reaction followed by hydrolysis. The resulting 8-hydroxyquinoline can then be methylated as described above. This two-step process provides a versatile route to 8-methoxyquinolines from readily available 8-aminoquinoline precursors.

Precursor Reagent(s) Intermediate/Product Transformation Reference
8-Hydroxy-2-methyl-6-chloroquinolin-4-olMethyl iodide, K2CO3This compoundO-Methylation nnpub.org
8-Amino-2-methyl-6-chloroquinolin-4-ol1. NaNO2, H2SO4; 2. H2O8-Hydroxy-2-methyl-6-chloroquinolin-4-olDiazotization and Hydrolysis scispace.comrroij.com

This table illustrates methods for introducing the C-8 methoxy group.

Derivatization Strategies for Analog Development of this compound

The structural framework of this compound presents multiple sites for chemical modification, enabling the generation of a diverse array of analogs for structure-activity relationship (SAR) studies. Derivatization strategies can be broadly categorized into modifications targeting the C-2 methyl group and functionalization at other positions on the quinoline ring system.

Modifications at the C-2 Methyl Group

The methyl group at the C-2 position of the quinoline ring is a key site for derivatization. Its reactivity allows for a range of chemical transformations to introduce new functional groups and modulate the steric and electronic properties of the parent molecule.

One common strategy involves the oxidation of the C-2 methyl group. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted into a formyl (aldehyde) or a carboxyl (carboxylic acid) group. For instance, selenium dioxide is a reagent known for the oxidation of methylquinolines to their corresponding aldehydes tandfonline.com. More aggressive oxidizing agents, such as potassium permanganate or nickel peroxide, can achieve oxidation to the carboxylic acid tandfonline.comyoutube.com. The resulting 2-carboxy or 2-formyl derivatives serve as versatile intermediates for further modifications, such as the formation of amides, esters, or imines.

Another approach is the condensation of the C-2 methyl group with aldehydes, a reaction characteristic of 2- and 4-methylquinolines due to the acidity of the methyl protons. This reaction, often carried out in the presence of a catalyst, leads to the formation of styryl-type derivatives. For example, the reaction of 2-methylquinoline (B7769805) with benzaldehyde can yield 2-styrylquinoline researchgate.net. This strategy allows for the introduction of various substituted aryl groups at the C-2 position, significantly expanding the chemical space for analog development.

Furthermore, the C-2 methyl group can be a site for halogenation , followed by nucleophilic substitution, although this is a less common approach. The introduction of a halogen, such as bromine, would create a reactive handle for the attachment of various nucleophiles.

Finally, while not a direct modification of the methyl group itself, the synthesis of analogs with different alkyl or functionalized alkyl chains at the C-2 position is a viable strategy. This is exemplified by the existence of compounds like 6-chloro-8-methoxy-2-propylquinolin-4-ol, indicating that variations of the alkyl substituent at this position can be achieved, likely through synthetic routes employing different starting materials. scbt.com

Table 1: Potential Modifications at the C-2 Methyl Group

Reaction TypeReagents/ConditionsProduct Functional Group
Oxidation to AldehydeSelenium Dioxide-CHO
Oxidation to Carboxylic AcidPotassium Permanganate, Nickel Peroxide-COOH
CondensationAromatic Aldehydes (e.g., Benzaldehyde)-CH=CH-Ar
Alkyl Chain ExtensionSynthetic precursors with longer alkyl chains-CH2CH2CH3, etc.

Functionalization at Other Ring Positions

Beyond the C-2 methyl group, the quinoline scaffold of this compound offers several other positions for functionalization, including the pyridine and benzene rings.

The C-4 hydroxyl group is a prime site for modification. It can be converted into a better leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride. This 4-chloro derivative can then undergo various nucleophilic aromatic substitution reactions. A range of nucleophiles, including amines, thiols, and alkoxides, can be introduced at this position to generate diverse libraries of 4-substituted analogs.

Electrophilic aromatic substitution reactions are expected to occur on the benzene ring of the quinoline nucleus. The positions of substitution are directed by the existing substituents: the methoxy group at C-8 is an activating, ortho-, para-directing group, while the chloro group at C-6 is a deactivating, ortho-, para-director. The nitrogen atom in the quinoline ring is deactivating towards electrophilic substitution. Therefore, electrophilic attack is most likely to occur at the C-5 and C-7 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. dalalinstitute.comwikipedia.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.com For instance, nitration of a similar compound, 6-methoxy-2-methylquinolin-4-ol, has been shown to occur, suggesting this is a viable strategy for the target compound.

The C-3 position is also susceptible to certain transformations. For example, nitration at the C-3 position has been reported for related 6-methoxy-2-methylquinolin-4-ol systems. researchgate.netatlantis-press.com

The Mannich reaction represents another avenue for functionalization, typically occurring at a position activated by a hydroxyl group. For quinolin-4-ones, this reaction can introduce an aminomethyl group, often at the C-3 position. mdpi.complos.orgorganic-chemistry.orgwikipedia.org

Table 2: Potential Functionalization at Other Ring Positions

Position(s)Reaction TypePotential ReagentsResulting Functional Group(s)
C-4Nucleophilic Substitution (after conversion of -OH to -Cl)Amines, Thiols, Alkoxides-NR2, -SR, -OR
C-5, C-7Electrophilic Aromatic SubstitutionHNO3/H2SO4, Br2/FeBr3, SO3/H2SO4-NO2, -Br, -SO3H
C-3NitrationHNO3-NO2
C-3Mannich ReactionFormaldehyde, Amine-CH2NR2

Analytical Methodologies for Compound Characterization and Purity Assessment

A comprehensive analytical approach is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. ¹H NMR provides information about the number, environment, and connectivity of protons in the molecule. ¹³C NMR and its associated techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer) , reveal the carbon skeleton. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, which is crucial for the definitive assignment of the structure of complex quinoline derivatives. ijpsdronline.com

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. Techniques such as Electron Ionization (EI) , Electrospray Ionization (ESI) , and Fast Atom Bombardment (FAB) can be utilized. ijpsdronline.commdpi.com High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.

Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, and the C-O and C-Cl bonds.

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements, which is used to verify the empirical formula of the synthesized compound. mdpi.com

The purity of this compound is typically assessed using chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) . Reversed-phase HPLC (RP-HPLC) is a common technique for the analysis of quinoline derivatives. researchgate.netsielc.com By developing a suitable method, the presence of impurities, such as starting materials, byproducts, and degradation products, can be detected and quantified. The purity is often determined by the peak area percentage of the main component in the chromatogram, detected by a UV detector at an appropriate wavelength. researchgate.nethplc.euThin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of reactions and for a preliminary assessment of purity.

Table 3: Analytical Methodologies for Characterization and Purity Assessment

TechniquePurposeInformation Obtained
¹H NMRStructural ElucidationProton environment and connectivity
¹³C NMR (and DEPT)Structural ElucidationCarbon skeleton
2D NMR (COSY, HSQC, HMBC)Structural ElucidationDetailed proton-proton and proton-carbon correlations
Mass Spectrometry (MS, HRMS)Molecular Weight and Formula DeterminationMolecular weight, fragmentation pattern, elemental composition
Infrared (IR) SpectroscopyFunctional Group IdentificationPresence of key functional groups
Elemental AnalysisEmpirical Formula VerificationPercentage composition of elements
High-Performance Liquid Chromatography (HPLC)Purity Assessment and QuantificationDetection and quantification of impurities
Thin-Layer Chromatography (TLC)Reaction Monitoring and Preliminary Purity CheckQualitative assessment of compound purity and reaction progress

Preclinical Biological Evaluation of 6 Chloro 8 Methoxy 2 Methylquinolin 4 Ol

In Vitro Biological Activity Profiling

The initial stages of drug discovery for 6-Chloro-8-methoxy-2-methylquinolin-4-ol involve a comprehensive assessment of its biological activity in a laboratory setting. This is primarily achieved through a series of in vitro assays designed to elucidate its potential as an anticancer agent. These assays measure the compound's effects on cancer cells and its ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Cell-Based Assays for Antiproliferative Potential

Cell-based assays are fundamental in determining the direct impact of a compound on cancer cells. These studies provide insights into the compound's ability to inhibit cell growth and induce cell death, which are critical indicators of its therapeutic potential.

The cytotoxic and growth-inhibitory properties of quinoline (B57606) derivatives have been evaluated across various cancer cell lines. While direct data for this compound is limited, studies on structurally related compounds provide valuable insights. For instance, derivatives of 4-anilino-8-methoxy-2-phenylquinoline have demonstrated significant antiproliferative activity. nih.gov The substitution pattern on the quinoline ring has been shown to be crucial for this activity. nih.gov

A study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a related compound, showed potent cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 and 0.54 μM, respectively. nih.gov This compound exhibited greater cytotoxicity than the positive control 5-fluorouracil (B62378) and showed reduced toxicity in normal human intestinal epithelial cells. nih.gov Another study on 4-anilino-8-methoxy-2-phenylquinoline derivatives reported potent growth inhibition in solid tumor cell lines, including HCT-116 (colon cancer), MCF7, and MDA-MB-435 (breast cancer), with GI50 values as low as 0.07 µM and <0.01 µM for the latter two. nih.govcust.edu.tw These findings underscore the potential of the 8-methoxyquinoline (B1362559) scaffold in developing new anticancer agents.

Compound/DerivativeCell LineIC50/GI50 (µM)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT1160.35 nih.gov
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-20.54 nih.gov
4'COMe-substituted 8-OMe-2-phenylquinoline-10.47 nih.gov
3'COMe-substituted 8-OMe-2-phenylquinoline-8.91 nih.gov
4-(4-acetylanilino)-6-methoxy-2-phenylquinoline-3.89 cust.edu.tw
4'COMe-substituted 6-OMe-2-phenylquinoline-3.89 nih.gov
4'COMe-substituted 8-OH-2-phenylquinoline-14.45 nih.gov
3'COMe-substituted 8-OH-2-phenylquinolineHCT-1160.07 nih.govcust.edu.tw
3'COMe-substituted 8-OH-2-phenylquinolineMCF7<0.01 nih.govcust.edu.tw
3'COMe-substituted 8-OH-2-phenylquinolineMDA-MB-435<0.01 nih.govcust.edu.tw

Beyond inhibiting growth, understanding how a compound affects the cell cycle and induces programmed cell death (apoptosis) is crucial. Research on related quinoline derivatives indicates that they can interfere with these fundamental cellular processes. For example, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to arrest the cell cycle at the G2/M phase in HCT116 and Caco-2 colorectal cancer cells. nih.gov This cell cycle arrest was accompanied by the induction of apoptosis through the mitochondrial pathway, as evidenced by an increase in reactive oxygen species and a reduction in mitochondrial membrane potential. nih.gov

Similarly, other quinoline derivatives have been shown to induce apoptosis. mdpi.commdpi.com For instance, certain 4-anilino-quinazoline analogues can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases-9, -3, and -7. mdpi.com Some 4-anilino-2-phenylquinoline derivatives were found to cause cell cycle accumulation in the S-phase. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the controlled elimination of cancer cells.

Enzyme Inhibition Assays

Enzymes play critical roles in various cellular functions, and their dysregulation is often a hallmark of cancer. Targeting specific enzymes that are vital for cancer cell survival is a key strategy in cancer therapy.

DNA topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and repair. nih.gov Their inhibition can lead to DNA damage and ultimately cell death, making them attractive targets for anticancer drugs. nih.gov Quinolone compounds are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.comnih.gov While the primary focus of these studies is often on antibacterial activity, the underlying mechanism of targeting topoisomerases is relevant to cancer therapy.

Some pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit human topoisomerase I and IIα. nih.gov Specifically, certain compounds in this class demonstrated an equivalent inhibition pattern of topoisomerase IIα activity to the known anticancer drug etoposide. nih.gov This suggests that the quinoline scaffold can be adapted to target human topoisomerases for an anticancer effect.

Kinases are a large family of enzymes that regulate numerous cellular signaling pathways involved in cell growth, proliferation, and survival. The aberrant activity of kinases is a common driver of cancer.

EGFR and VEGFR: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets in cancer therapy. nih.govnih.govmdpi.comnih.gov Quinoline and quinazoline (B50416) derivatives have been extensively studied as inhibitors of these receptor tyrosine kinases. nih.govnih.govnih.gov For example, 4-anilinoquinoline-3-carbonitriles have been developed as potent EGFR inhibitors. nih.gov Similarly, numerous quinoline-based compounds have been designed to target VEGFR-2, a critical mediator of angiogenesis. mdpi.commdpi.comscienceopen.com

PI3K: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, playing a crucial role in tumor cell growth and survival. researchgate.netatlantis-press.com A derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov

SphK: Sphingosine kinases (SphK), particularly SphK1, are emerging as important targets in oncology due to their role in promoting cell survival and proliferation. mdpi.comrsc.org The quinoline-5,8-dione framework has been explored for the development of SphK inhibitors, with some derivatives showing low micromolar dual inhibition of SphK1 and SphK2. mdpi.com

Target KinaseCompound Class/DerivativeActivity/PotencyReference
EGFR4-anilinoquinoline-3-carbonitrilesPotent inhibition nih.gov
VEGFR-2Quinoline amide derivativeIC50 = 3.8 nM mdpi.com
PI3K/mTOR2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolinePathway modulation nih.gov
SphK1/SphK2Quinoline-5,8-dione derivativesLow micromolar dual inhibition mdpi.com
Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov While a number of quinoline and quinazoline derivatives have been investigated for their potential as HDAC inhibitors, there is currently a lack of specific published studies evaluating the direct inhibitory activity of this compound against histone deacetylases.

Research into related structures, such as quinazoline-4-(3H)-one derivatives, has shown that this class of compounds can be designed to act as HDAC6 inhibitors. nih.gov These inhibitors typically feature a cap group, a linker, and a metal-binding group that interacts with the zinc ion in the active site of the enzyme. nih.govnih.gov For instance, novel quinazoline-4-(3H)-one analogues have been synthesized and screened for their inhibitory activity against various HDAC isoforms, including the class IIb enzyme HDAC6, which is a significant target in oncology due to its role in cell proliferation, migration, and invasion. nih.gov The development of isoform-selective HDAC inhibitors is an area of intense research, aiming to enhance therapeutic efficacy and reduce off-target effects. nih.govekb.eg

The general mechanism of action for many HDAC inhibitors involves the chelation of the zinc ion within the enzyme's active site, thereby blocking substrate access. nih.gov While this provides a rationale for exploring quinoline-based scaffolds for HDAC inhibition, empirical data for this compound is not available in the reviewed literature.

Antimicrobial Activity Studies

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous derivatives have been synthesized and evaluated for their efficacy against a wide range of pathogenic microorganisms.

While the broader class of quinoline compounds has demonstrated significant antibacterial properties, specific data on the antibacterial spectrum and potency of this compound are not detailed in the available scientific literature. However, studies on related compounds provide insights into the potential antibacterial activities of this chemical family. For example, neocryptolepine, an indoloquinoline alkaloid, and its derivatives have been shown to possess antibacterial activity. nih.gov The structural modification of such natural products is a common strategy to enhance their pharmacological properties. nih.gov

The evaluation of quinoline derivatives has extended to their activity against fungal and protozoal pathogens.

Antifungal Activity: Research into the antifungal properties of quinoline derivatives has identified several promising candidates. For instance, a series of new 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives exhibited excellent protective efficacy against the fungus Pyricularia oryzae. researchgate.net Similarly, novel fluorinated quinoline analogs have demonstrated good antifungal activity against various plant-pathogenic fungi. mdpi.com One study highlighted that 8-hydroxyquinoline (B1678124) derivatives with a triazole core showed significant antifungal activity against a range of pathogens including Candida species, dermatophytes, and Fusarium solani, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL. mdpi.com The proposed mechanism for some of these derivatives involves disruption of the fungal cell wall. mdpi.com However, specific antifungal testing results for this compound have not been reported.

Antiprotozoal Activity: The quinoline core is famously present in the antimalarial drug chloroquine (B1663885). nih.gov Research has continued to explore quinoline-based compounds for their antiprotozoal effects. A study on chloroquinoline-based chalcones revealed that some of these compounds were more active against Entamoeba histolytica than the standard drug metronidazole. nih.gov In contrast, their in vitro antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum was relatively low compared to chloroquine and quinine (B1679958). nih.gov Another area of investigation involves quinoline alkaloids as anti-kinetoplastid agents, with compounds like 2-n-propylquinoline showing significant in vivo activity in a Leishmania donovani model. rsc.org Specific antiprotozoal evaluation of this compound is not documented in the reviewed sources.

Antiviral Activity (e.g., HIV Latency Reactivation)

The antiviral potential of quinoline derivatives has been explored against various viruses. nih.gov Notably, certain quinoline-based compounds have been investigated for their ability to combat Human Immunodeficiency Virus (HIV). For example, a series of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) were synthesized and showed potent and selective anti-HIV-1 activity, inhibiting viral replication in MT-4 cells at submicromolar to nanomolar concentrations. nih.gov One compound from this series, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, was selected for clinical evaluation. nih.gov

However, the scientific literature lacks specific studies on the antiviral activity of this compound, including its potential for HIV latency reactivation.

In Vivo Preclinical Efficacy Assessment (Animal Models)

The transition from in vitro studies to in vivo animal models is a crucial step to evaluate the efficacy and pharmacological properties of a compound in a living system.

Efficacy in Relevant Disease Models (e.g., Cancer Xenografts, Infectious Disease Models)

There is a lack of published in vivo preclinical efficacy data for this compound in either cancer xenograft or infectious disease models.

However, research on structurally related compounds provides some indication of the potential for in vivo activity. For instance, a study on the antitumor lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated significant dose-dependent inhibition of tumor growth in an NCI-H460 lung cancer xenograft model in mice. nih.gov At a dose of 1.0 mg/kg, this compound achieved a tumor growth inhibition rate of 61.9%, which was comparable to the effect of paclitaxel (B517696) at a 15 mg/kg dose. nih.gov Another study mentioned the evaluation of NVP-BEZ235, a PI3K/mTOR inhibitor, in renal cell carcinoma xenografts, where it reduced tumor growth both alone and in combination with sorafenib. researchgate.net

These findings in related quinoline and quinazoline structures underscore the potential for this chemical class in in vivo cancer models, though direct evidence for this compound is absent from the current body of literature.

Pharmacokinetic Evaluation in Animal Species (ADME Properties in Animals)

A thorough understanding of a drug candidate's pharmacokinetic profile, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME), is fundamental to preclinical development. These properties determine the concentration and duration of a compound's exposure in the body, which is critical for its therapeutic efficacy. While specific ADME data for this compound is not extensively documented in publicly available literature, the evaluation would typically follow standard procedures for this class of compounds.

The assessment often begins with in vitro assays to predict in vivo behavior. For instance, microsomal stability assays using liver microsomes from various species (e.g., mouse, rat, human) are conducted to estimate the rate of metabolic clearance. nih.gov Compounds with moderate to high microsomal stability are often prioritized for further in vivo testing. nih.gov Physicochemical properties such as aqueous solubility are also critical, as poor solubility can negatively impact absorption and bioavailability, leading to reduced in vivo efficacy. nih.gov

For in vivo pharmacokinetic studies, the compound would be administered to animal models, most commonly rodents like mice or rats. Following administration, blood samples are collected at various time points and analyzed to determine the plasma concentration of the compound over time. This data allows for the calculation of key pharmacokinetic parameters that describe the compound's disposition in the body. Research on other quinolinone derivatives highlights that such in vivo experiments are crucial for identifying compounds with acceptable pharmacokinetic profiles. mdpi.com

Interactive Table: Illustrative Pharmacokinetic Parameters in Mice

Below is a hypothetical data table representing the type of results obtained from a pharmacokinetic study in mice for a quinoline derivative.

ParameterUnitValue (Oral Administration)Value (Intravenous Administration)
Cmax (Maximum Concentration)ng/mL8502100
Tmax (Time to Cmax)hours1.50.25
AUC (0-t) (Area Under the Curve)ng·h/mL42005500
t1/2 (Half-life)hours4.53.8
Bioavailability (F%) %76N/A

Note: The data presented in this table is illustrative for a hypothetical quinoline compound and is not actual data for this compound.

In Vivo Target Engagement Studies

In vivo target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target within a living organism. nih.gov This confirmation provides a crucial link between the compound's mechanism of action and its observed physiological effects. Specific in vivo target engagement studies for this compound have not been identified in the available research.

The methodologies for these studies are diverse and depend on the nature of the target. For quinoline derivatives targeting protein kinases, a common approach is to measure the phosphorylation status of the target or its downstream substrates in tissue samples from treated animals. researchgate.netnih.gov A reduction in phosphorylation following treatment would indicate successful engagement of the kinase by the inhibitor. nih.gov

Another powerful technique involves the use of chemoproteomics or imaging agents. nih.gov Radiotracer-based imaging, such as positron emission tomography (PET), can be used to non-invasively visualize and quantify target occupancy in real-time. nih.gov Alternatively, competitive profiling with activity-based probes (ABPP) in tissue lysates from treated animals can measure the degree to which the compound binds to its target relative to other proteins. nih.gov These studies are critical for optimizing dosing regimens to achieve sufficient target modulation for efficacy while potentially minimizing off-target effects. nih.gov For instance, research into related quinoline compounds has often focused on targets within the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers. researchgate.netnih.gov

Interactive Table: Hypothetical In Vivo Target Engagement in a Tumor Xenograft Model

This table provides a hypothetical example of target engagement results for a compound being tested in a mouse xenograft model of cancer.

TissueCompound ConcentrationTarget Occupancy (%)Downstream Pathway Inhibition (%)
Tumor10 mg/kg8575
Tumor30 mg/kg9892
Liver10 mg/kg4035
Liver30 mg/kg6558

Note: This table presents hypothetical data to illustrate the principles of an in vivo target engagement study and does not represent actual experimental results for this compound.

Mechanistic Elucidation of 6 Chloro 8 Methoxy 2 Methylquinolin 4 Ol S Biological Action

Identification and Validation of Molecular Targets

The initiation of a biological response by a compound is predicated on its interaction with specific molecular targets within the cell. For quinoline (B57606) derivatives, these targets are often proteins, such as enzymes or receptors. The process of identifying and validating these targets is foundational to understanding the compound's mechanism of action. While direct studies on 6-Chloro-8-methoxy-2-methylquinolin-4-ol are limited, the approach to elucidating its targets would follow established scientific methodologies.

Target Protein Binding Assays

Target protein binding assays are essential to confirm a direct interaction between a compound and a putative target protein. These assays measure the affinity and kinetics of the binding event. For a compound like this compound, if a candidate target kinase was identified, its binding affinity (often expressed as Kᵢ or Kd value) would be determined using techniques like competitive binding assays. For instance, research on structurally similar tricyclic BET bromodomain inhibitors uses competitive fluorescence-polarization assays to measure binding affinity to recombinant human BRD4 BD1 and BD2 proteins, yielding precise Kᵢ values. A similar approach could be used to quantify the interaction of this compound with its prospective protein partners.

Genetic and Proteomic Approaches for Target Deconvolution

When a compound's target is unknown, broader, unbiased methods are required. These "target deconvolution" strategies are critical for compounds identified through phenotypic screening.

Genetic Approaches: Techniques like CRISPR-Cas9 library screening can identify genes that, when knocked out, confer resistance or sensitivity to a compound. This can pinpoint the target protein or critical pathway members. Functional genomics studies, often conducted in genetically tractable organisms like yeast, can also shed light on the mechanism of action.

Proteomic Approaches: Chemical proteomics is a powerful tool for isolating a compound's binding partners from a complex cellular lysate. This typically involves synthesizing a derivative of the compound with a reactive group or an affinity tag. The modified compound is used as a "bait" to capture interacting proteins, which are then identified using mass spectrometry. Label-free techniques, which detect changes in a protein's thermodynamic stability upon ligand binding, offer an alternative that does not require chemical modification of the compound.

Analysis of Intracellular Signaling Pathways

Following target engagement, a cascade of events is typically triggered within the cell, known as a signaling pathway. Analysis of these pathways reveals how the initial binding event is translated into a cellular response.

Investigation of Cellular Cascade Modulation (e.g., PI3K/Akt/mTOR)

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and it is frequently dysregulated in cancer. atlantis-press.comresearchgate.net Many quinoline and quinazoline (B50416) derivatives have been specifically designed and synthesized to inhibit components of this pathway. atlantis-press.comresearchgate.net

Research on a related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated its ability to modulate this very pathway in colorectal cancer cells. nih.gov Investigations showed that this compound could decrease the phosphorylation levels of key pathway proteins such as Akt and mTOR. nih.gov A similar investigative approach for this compound would involve treating relevant cell lines with the compound and subsequently measuring the phosphorylation status of PI3K, Akt, mTOR, and downstream effectors like S6K using techniques such as Western blotting.

Table 1: Hypothetical Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation This table is an illustrative example of how data on pathway modulation would be presented.

ProteinTreatment GroupPhosphorylation Level (Relative to Control)
p-Akt (Ser473) Control1.00
Compound (Low Conc.)0.65
Compound (High Conc.)0.25
p-mTOR (Ser2448) Control1.00
Compound (Low Conc.)0.58
Compound (High Conc.)0.19

Receptor-Ligand Interactions and Downstream Effects

Beyond intracellular kinases, quinoline derivatives can interact with cell surface or nuclear receptors. The nature of this interaction (agonist or antagonist) determines the downstream effects. For example, if this compound were to bind to a G-protein coupled receptor (GPCR), downstream effects could include changes in second messenger levels (e.g., cAMP, Ca²⁺) and activation of subsequent signaling cascades. Characterizing these interactions requires specific receptor binding assays and functional assays to measure the physiological response of the cell post-binding.

Cellular Effects and Phenotypic Changes

The culmination of target binding and pathway modulation is a change in the cell's behavior or phenotype. These observable effects are the ultimate outcome of the compound's biological action. Studies on related quinoline compounds have documented a range of cellular effects. For example, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to inhibit colony formation, arrest the cell cycle at the G2/M phase, promote the production of reactive oxygen species (ROS), and induce apoptosis in cancer cells. nih.gov

Similarly, the simpler compound 8-hydroxyquinoline (B1678124) has been shown to induce phenotypic alterations in melanoma cells, including changes in cell morphology and increased melanin (B1238610) production. nih.gov Documenting such changes for this compound would involve a suite of cell-based assays.

Table 2: Common Assays for Cellular Phenotypes This table lists typical experimental methods used to assess cellular effects.

Phenotypic EffectExperimental Assay
Cell Proliferation MTT Assay, Colony Formation Assay
Cell Cycle Flow Cytometry (with DNA stains like Propidium Iodide)
Apoptosis (Programmed Cell Death) Annexin V/PI Staining, Caspase Activity Assays
Cell Migration Wound Healing (Scratch) Assay, Transwell Migration Assay
Reactive Oxygen Species (ROS) DCFDA Staining with Flow Cytometry or Fluorescence Microscopy

By systematically applying these assays, researchers can build a comprehensive profile of the cellular response to this compound, linking its molecular interactions to its ultimate biological function.

Subcellular Localization Studies

Currently, there is a lack of specific studies detailing the subcellular localization of this compound. Understanding where a compound accumulates within a cell is crucial for deciphering its mechanism of action. For many quinoline derivatives, their biological effects are closely linked to their ability to reach and interact with specific intracellular compartments. For instance, the antimalarial activity of some quinolones is dependent on their accumulation within the parasite's digestive vacuole. While general principles of quinoline distribution are understood, specific experimental data for this compound is not available.

Effects on Organelle Function

The impact of this compound on the function of specific organelles has not been reported. Research on related quinoline compounds has shown that they can affect organelles such as mitochondria. For example, some quinolone derivatives are known to target the cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain in parasites. nih.gov However, without direct experimental evidence, it is not possible to assert that this compound has similar effects. The specific substitution pattern of a quinoline derivative significantly influences its biological activity and its interaction with cellular machinery. nih.gov

Structure-Based Mechanistic Insights

Detailed structure-based mechanistic insights for this compound are not presently available. Such insights are typically derived from studies that determine the three-dimensional structure of the compound in complex with its biological target, often using techniques like X-ray crystallography or NMR spectroscopy. While the crystal structures of several related quinoline derivatives have been determined, providing information on their molecular geometry and intermolecular interactions, this information cannot be directly extrapolated to elucidate the specific binding and mechanism of this compound. nih.govnih.gov The precise arrangement of the chloro, methoxy (B1213986), and methyl groups on the quinolin-4-ol core is expected to dictate its specific interactions with biological macromolecules.

Structure Activity Relationship Sar Studies and Lead Optimization for 6 Chloro 8 Methoxy 2 Methylquinolin 4 Ol Derivatives

Design Principles for Quinoline-Based Libraries

The design of quinoline-based compound libraries is a cornerstone of drug discovery, leveraging the scaffold's inherent biological activity and synthetic accessibility. nih.govresearchgate.net The fundamental principle lies in the strategic functionalization of the quinoline (B57606) ring to expand chemical space and enhance pharmacological profiles. rsc.org This involves introducing a variety of functional groups at different positions on the ring, which can significantly influence the molecule's efficacy, selectivity, and safety. rsc.org

Key design strategies include:

Privileged Structure Scaffolding : The quinoline nucleus is considered a "privileged structure" as it is a recurring motif in numerous biologically active compounds. nih.gov This makes it an excellent starting point for developing new drugs for a wide range of diseases, including cancer and infectious diseases. nih.govrsc.org

Molecular Hybridization : This approach involves combining the quinoline pharmacophore with other known active moieties to create hybrid compounds. researchgate.net This can lead to improved affinity and potency, and potentially reduce side effects and drug resistance. researchgate.net For instance, linking quinoline derivatives with hydrazone linkers has been shown to produce good growth inhibition of bacteria. rsc.org

Late-Stage Modification : The modification of existing, clinically relevant quinoline drugs is a rapid method to generate diversity within a biologically active scaffold. nih.gov This includes introducing simple functional groups or coupling the molecule to other drugs or carriers to create conjugates with tailored properties. nih.gov

Targeted Synthesis : Synthetic routes are often designed to allow for the easy introduction of a wide array of substituents. Both electron-donating and electron-withdrawing groups can be incorporated at various positions on the phenyl ring of the quinoline structure to modulate activity. rsc.org Modern catalytic methods, such as those employing rhodium or nickel catalysts, enable the efficient and selective functionalization of the quinoline core. nih.gov

Fluorescence and Chelation Properties : The inherent fluorescent properties of the quinoline ring, stemming from intramolecular charge transfer (ICT), are exploited in the design of chemosensors, particularly for metal ions like Zn²⁺. nih.gov Modifications, such as the introduction of 8-hydroxyquinoline (B1678124) moieties, are common for creating effective chelators. nih.gov

By employing these design principles, researchers can systematically develop extensive libraries of quinoline derivatives, facilitating the exploration of structure-activity relationships and the identification of lead compounds with optimized therapeutic potential. rsc.orgmdpi.com

Impact of Substituents at C-6, C-8, and C-2 on Biological Activity

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Modifications at the C-6, C-8, and C-2 positions are particularly critical in modulating the pharmacological properties of compounds like 6-Chloro-8-methoxy-2-methylquinolin-4-ol.

Electronic and Steric Effects of Halogens and Alkoxy Groups

The electronic and steric properties of substituents at the C-6 and C-8 positions play a crucial role in the molecule's interaction with biological targets. rsc.org

Halogens (e.g., Chloro at C-6) : The introduction of a halogen atom, such as chlorine, at the C-6 position significantly impacts the electronic nature of the quinoline ring. Halogens are electron-withdrawing groups, which can alter the charge distribution across the molecule. uantwerpen.be This modification can enhance the binding affinity to target proteins and has been associated with increased biological activity in certain contexts. For example, the presence of a chloro-substituent has been revealed to enhance the antileishmanial activity of some quinoline derivatives. rsc.org The size (steric effect) and electronegativity (electronic effect) of the halogen can also influence polyethylene (B3416737) molecular weight and branching density in polymerization catalysis, demonstrating the dual nature of their impact. rsc.org

Alkoxy Groups (e.g., Methoxy (B1213986) at C-8) : An alkoxy group, such as the methoxy group at C-8, is considered a strong electron-donating group. acs.org This property can increase the electron density of the aromatic system, potentially influencing intermolecular interactions like π-π stacking. nih.gov The presence of a methoxy group can also affect the coordination chemistry of the quinoline nitrogen. For instance, in silver(I) quinoline complexes, a 6-methoxy-8-nitroquinoline (B1580621) ligand led to the formation of a 1D coordination polymer, differing from the monomeric complexes formed by other substituted quinolines. nih.gov The interplay between electron-donating and electron-withdrawing groups is a key consideration in SAR studies.

Influence of Methyl Group Position and Chemical Modifications

The methyl group at the C-2 position, as well as its potential relocation or modification, is a significant determinant of activity and selectivity.

Position of the Methyl Group : The location of a methyl group can direct the reactivity of the quinoline ring. For instance, a methyl group at the C-2, C-6, or C-7 position has been shown to direct the C-H bond activation to the C-4 position in rhodium-promoted reactions. acs.org The substitution pattern also affects biological outcomes; studies on anticancer activity have indicated that methyl substitution at the C-5 position of the quinoline ring can result in more potent activity compared to C-6 substituted derivatives. biointerfaceresearch.com 2-methylquinoline (B7769805) and its derivatives, in particular, have demonstrated substantial biological activities. rsc.org

Chemical Modifications : Functionalization of the methyl group or other positions on the quinoline ring can be used to fine-tune cytotoxic effects. brieflands.com For example, sequential chemical modifications of a methyl-substituted quinoline derivative, such as nitration and subsequent reactions, led to significant changes in cytotoxicity against Caco-2 cell lines. brieflands.com This highlights that even minor alterations to the substituents can be a powerful method to control the biological properties of quinoline compounds. brieflands.com However, certain modifications may be detrimental; for example, 8-methylquinoline (B175542) bearing a 2-methyl substituent did not work under certain reaction conditions for C(sp³)–H methylation. rsc.org

The following table summarizes the general impact of key substituents on the quinoline scaffold based on available research.

Substituent PositionSubstituent TypeGeneral Impact on Activity/Properties
C-6 Halogen (e.g., Chloro)Electron-withdrawing; can enhance biological activity (e.g., antileishmanial). rsc.org
C-8 Alkoxy (e.g., Methoxy)Electron-donating; influences intermolecular interactions and coordination. acs.orgnih.gov
C-2 MethylDirects reactivity; its presence is associated with significant biological activity. rsc.orgacs.org
C-5 MethylCan be more potent than C-6 methyl substitution for anticancer activity. biointerfaceresearch.com

This table provides generalized information. The precise effect of any substituent is highly dependent on the specific molecular context and the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov This method is instrumental in drug design, allowing for the prediction of a molecule's activity and guiding the synthesis of new derivatives with enhanced potency. nih.govdergipark.org.tr For quinoline derivatives, QSAR models provide a mathematical framework to understand how different physicochemical properties influence their therapeutic effects. dergipark.org.tr

Predictive Model Development

The development of a reliable QSAR model is a critical step in the rational design of new bioactive compounds. mdpi.com The process involves creating mathematical models that describe and predict the activity of quinoline derivatives based on various molecular descriptors. nih.gov

Model Building : A series of quinoline compounds with known biological activities are analyzed using linear and non-linear machine learning regression methods. nih.gov Techniques such as multiple linear regression (MLR), k-nearest neighbors (KNN), and gradient boosting (GB) are employed to build predictive models. nih.govelsevierpure.com For example, a study on quinoline derivatives as P-glycoprotein inhibitors developed 16 predictive models using different machine learning methods and descriptor sets. nih.gov

Model Validation : The robustness and predictive power of the developed models are rigorously assessed. This is done through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds not included in the model's training. mdpi.comnih.gov A high coefficient of determination (R²) and low root mean squared error (RMSE) indicate a good correlation between predicted and experimental activities. nih.gov For instance, a 3D-QSAR model for anti-gastric cancer quinoline derivatives was validated with robust correlation coefficients (RTrain²=0.931; Qcv²=0.625; RTest²=0.875). mdpi.com Similarly, models for anti-TB quinolinone-based thiosemicarbazones showed strong statistical parameters (R² = 0.83) and were validated by multiple methods. nih.gov

The following table presents statistical parameters from various QSAR studies on quinoline derivatives, illustrating the predictive quality of the models.

QSAR Model TypeTarget/ActivityR² (Training Set)q² (Cross-validation)r² (Test Set)Reference
3D-QSAR (CoMFA)Antimalarial0.800.700.63 nih.gov
3D-QSAR (CoMSIA)Antimalarial0.790.690.61 nih.gov
2D-QSARAntimalarial (P. falciparum)--0.845 mdpi.com
3D-QSAR (CoMFA)Anti-gastric cancer0.9310.6250.875 mdpi.com
QSAR (MLR)Anti-TB0.83>0.5- nih.gov

R²: Coefficient of determination for the training set; q²: Cross-validated R²; r²: Coefficient of determination for the external test set.

Descriptor Analysis and Interpretation

Descriptor analysis is the core of QSAR, where molecular descriptors—numerical values representing the physicochemical properties of a molecule—are analyzed to understand the structural requirements for biological activity. nih.gov

Types of Descriptors : A wide range of descriptors are calculated to capture different aspects of the molecular structure. These can be categorized as:

Electronic : Descriptors like dipole moment, electronegativity, and frontier molecular orbital energies (HOMO/LUMO) describe the electronic distribution and reactivity. dergipark.org.trnih.gov

Steric/Topological : These include molecular volume, molecular weight, and shape indices, which relate to the size and shape of the molecule. dergipark.org.trnih.gov

Hydrophobic : The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences membrane permeability and target interaction. researchgate.net

Thermodynamic : Parameters such as entropy and heat capacity can also be included. dergipark.org.tr

Interpretation : By analyzing the correlation between these descriptors and biological activity, researchers can deduce which molecular features are beneficial or detrimental. For example, a QSAR model for anti-TB quinolinone derivatives suggested that van der Waals volume had a positive correlation with activity, while increased electron density and electronegativity led to a slight decrease in activity. nih.gov In another study on 5,8-quinolinequinone derivatives, electronegativity was found to be a highly correlated parameter influencing activity. dergipark.org.tr This information is invaluable for lead optimization, as it provides clear guidance for modifying a lead compound to enhance its desired biological effect. nih.gov

Fragment-Based and Scaffold-Hopping Approaches in Analog Design

In the quest for novel derivatives of this compound with improved properties, medicinal chemists employ advanced strategies such as fragment-based drug design (FBDD) and scaffold hopping. These techniques facilitate the exploration of new chemical space, aiming to enhance biological activity, selectivity, and pharmacokinetic profiles while maintaining key pharmacophoric features.

Fragment-based design involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. While specific FBDD studies on this compound are not extensively documented in publicly available literature, the principles of this approach can be applied. The quinolin-4-ol core itself can be considered a key fragment. Researchers could screen a library of small, low-molecular-weight fragments to identify those that bind to allosteric or secondary pockets of the target protein. These identified fragments can then be elaborated or linked to the primary quinolin-4-ol scaffold to generate novel analogs with potentially enhanced interactions. For instance, a fragment binding to a nearby hydrophobic pocket could be linked to the C-5 or C-7 position of the quinoline ring to improve target affinity.

Scaffold hopping, in contrast, involves replacing the central molecular core (the scaffold) with a structurally different but functionally equivalent moiety. This strategy is particularly useful for generating novel intellectual property and overcoming issues related to the original scaffold, such as poor ADME (absorption, distribution, metabolism, and excretion) properties or off-target effects.

A notable example of scaffold hopping has been explored in the context of 2-(quinolin-4-yloxy)acetamides, which are structurally related to the target compound. In one study, researchers utilized a scaffold-hopping strategy starting from the drug candidate telacebec, which features an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold. nih.gov This was replaced with a 2-(quinolin-4-yloxy)acetamide system to generate novel compounds with antimycobacterial activity. nih.gov This approach led to the synthesis of a series of analogs, including derivatives with substitutions at the 6-position of the quinoline ring. nih.gov

For instance, the replacement of a methoxy group with a chlorine atom at the 6-position of a 2-(quinolin-4-yloxy)acetamide analog resulted in a significant restoration of activity against Mycobacterium tuberculosis. nih.gov This highlights the utility of scaffold hopping in identifying new chemical series with desirable biological profiles. The table below illustrates the impact of such modifications on antimycobacterial activity.

Table 1: Antimycobacterial Activity of Scaffold-Hopped 2-(Quinolin-4-yloxy)acetamide Analogs

Compound ID R6 Substitution Minimum Inhibitory Concentration (MIC) in µM
8j OMe 0.02
8n Cl 0.07
8l Me 0.06
8o Br 7.9

Data sourced from a study on scaffold hopping for novel 2-(quinolin-4-yloxy)acetamides with antimycobacterial activity. nih.govmdpi.com

Another in silico scaffold hopping study began with quinolin-4-yloxy-based inhibitors of the Staphylococcus aureus NorA efflux pump. nih.gov By using pharmacophore models, new core scaffolds were identified from a fragment library derived from approved drugs. nih.gov This computational approach led to the identification of four alternative scaffolds that were then synthesized and modified. nih.gov Among the newly designed compounds, quinoline-4-carboxamide derivatives demonstrated promising activity as efflux pump inhibitors. nih.gov This underscores the power of computational methods in guiding the design of new analogs by replacing the core quinoline structure while preserving essential binding interactions.

These examples, while not exclusively focused on this compound, demonstrate the potential of fragment-based and scaffold-hopping strategies in the design of novel quinoline derivatives. By applying these principles, researchers can systematically explore new chemical architectures to develop next-generation compounds with optimized therapeutic potential.

Computational Chemistry and Molecular Modeling Applications for 6 Chloro 8 Methoxy 2 Methylquinolin 4 Ol

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of inhibition and for predicting the binding affinity of a compound to a biological target. Given that 6-Chloro-8-methoxy-2-methylquinolin-4-ol is a precursor for PI3K/mTOR inhibitors, these kinases represent highly relevant biological targets for docking studies. researchgate.netnih.gov Other potential targets for quinoline (B57606) derivatives identified through computational screening include various kinases, viral enzymes like proteases, and P-glycoprotein. nih.govnih.govnih.gov

Ligand-Protein Interaction Analysis

Docking simulations of quinoline-based compounds into the ATP-binding site of kinases like PI3K reveal critical interactions. Typically, the quinoline nitrogen atom acts as a hydrogen bond acceptor, interacting with the hinge region backbone of the kinase, a common feature for ATP-competitive inhibitors. nih.govmdpi.com For instance, in studies with PI3Kγ, the backbone NH of Valine-882 is noted to form a crucial hydrogen bond with the quinoline nitrogen. nih.gov

Other key interactions for quinoline scaffolds often involve:

Hydrogen Bonds: Besides the hinge region, the hydroxyl group (-OH) at the C-4 position and the methoxy (B1213986) group (-OCH3) at C-8 on the this compound could form hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The methyl group at C-2 and the chloro-substituted benzene (B151609) ring can engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket.

π-Interactions: The aromatic quinoline ring system can form π-π stacking or π-cation interactions with aromatic or charged residues like Tyrosine, Phenylalanine, or Histidine. nih.govnih.gov

Interaction TypePotential Interacting Group on CompoundExample Interacting Residues in Kinases
Hydrogen Bond Quinoline NitrogenHinge Region (e.g., Val882 in PI3Kγ) nih.gov
Hydrogen Bond 4-ol group, 8-methoxy groupSerine, Threonine, Aspartate, Glutamate
Hydrophobic 2-methyl group, Benzene ringAlanine, Valine, Leucine, Isoleucine
π-π Stacking Quinoline Ring SystemTyrosine, Phenylalanine, Histidine nih.govnih.gov

Binding Affinity Predictions and Scoring Functions

Scoring functions are used in molecular docking programs to estimate the binding affinity between the ligand and the protein, typically expressed as a docking score in kcal/mol. Lower (more negative) scores generally indicate stronger binding. Studies on various quinoline derivatives targeting PI3K have shown promising docking scores. For example, certain pyrazoline derivatives incorporating a quinoline moiety achieved docking scores as low as -7.85 kcal/mol against PI3K. nih.govresearchgate.net These scores often correlate with the compound's inhibitory concentration (IC50) determined experimentally. The prediction of binding affinity can be further refined by incorporating terms for protein-ligand interaction energies and physicochemical properties like the partition coefficient (logP). nih.gov

Compound ClassTargetDocking Score Range (kcal/mol)Reference
Quinoline-Pyrazoline HybridsPI3K-7.17 to -7.85 nih.govresearchgate.net
Quinoline-Chalcone HybridsThymidylate Synthase-9.5 to -10.6 researchgate.net
General Kinase InhibitorsVarious KinasesN/A (Focus on energy parameters) nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and the flexibility of the protein-ligand complex. mdpi.com

For a compound like this compound, a 100-nanosecond MD simulation of its complex with a target like PI3K would be performed in an aqueous environment to mimic physiological conditions. mdpi.commdpi.com Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over time suggests the complex is in equilibrium and the ligand is stably bound. nih.govacs.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions of the protein can reveal flexible loops that may be part of the binding site. acs.org

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking.

MD simulations on quinoline derivatives have confirmed stable binding within the active sites of various enzymes, with RMSD values remaining low throughout the simulation, validating the docking results. nih.govacs.orgarabjchem.org

In Silico Prediction of ADME Properties (Preclinical Context)

Before a compound can become a drug, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools can predict these properties early in the drug discovery process, saving time and resources. researchgate.net For this compound, various ADME parameters can be calculated using software like SwissADME or pkCSM. nih.gov

Key predicted properties for quinoline-based compounds often include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. Most small quinoline derivatives are expected to comply with this rule. rsc.org

Gastrointestinal (GI) Absorption: Predicted as high or low, indicating how well the compound would be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assesses the likelihood that the compound will inhibit major drug-metabolizing enzymes, which could lead to adverse drug-drug interactions.

Toxicity Prediction: In silico models can flag potential toxicities, such as carcinogenicity or hERG inhibition. nih.govrsc.org

ADME/Toxicity PropertyTypical Prediction for Quinoline DerivativesImportance
Lipinski's Rule of Five Compliant rsc.orgPredicts oral bioavailability
GI Absorption Moderate to HighCrucial for oral administration
BBB Permeability VariableTarget-dependent (desired for CNS targets)
CYP Enzyme Inhibition VariablePredicts potential for drug-drug interactions
hERG Inhibition Ambiguous/Low Risk rsc.orgAssesses risk of cardiotoxicity
Carcinogenicity Negative rsc.orgPredicts long-term safety

Virtual Screening and Ligand-Based Drug Design Methodologies

Computational methodologies can be broadly categorized into structure-based and ligand-based approaches.

Virtual Screening (Structure-Based): This involves docking large libraries of compounds against a specific protein target (like PI3K) to identify potential "hits." nih.govnih.gov Given the known role of the this compound scaffold, it could serve as a template for creating a focused library of derivatives to be screened virtually against kinases.

Ligand-Based Drug Design: When the 3D structure of the target is unknown or to complement docking studies, ligand-based methods are used. These rely on the knowledge of other molecules that bind to the target.

3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a computational model that correlates the 3D structural features (e.g., steric and electrostatic fields) of a set of known inhibitors with their biological activity. mdpi.com The resulting model and its contour maps can then be used to predict the activity of new, untested compounds like this compound and guide the design of derivatives with enhanced potency. researchgate.netnih.gov Studies on quinoline derivatives have successfully used 3D-QSAR to develop models with high predictive accuracy, identifying key structural areas where modifications could improve anticancer activity. mdpi.comresearchgate.net

These computational approaches provide a comprehensive framework for evaluating the therapeutic potential of this compound, optimizing its structure, and accelerating its development from a synthetic intermediate to a potential clinical candidate.

Future Perspectives and Research Directions for 6 Chloro 8 Methoxy 2 Methylquinolin 4 Ol

Exploration of Undiscovered Biological Targets and Pathways

While the broader class of quinoline (B57606) derivatives has been investigated for its interaction with various biological targets, the specific molecular interactions of 6-Chloro-8-methoxy-2-methylquinolin-4-ol remain largely uncharacterized. Future research should prioritize the elucidation of its mechanism of action by exploring novel and undiscovered biological targets and signaling pathways.

A significant body of research points to the role of quinoline derivatives in modulating key signaling cascades implicated in cancer progression. mdpi.com One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various human cancers and governs essential cellular processes like proliferation, survival, and metabolism. researchgate.netnih.gov The structural motifs present in this compound suggest its potential as an inhibitor within this pathway. atlantis-press.com Preliminary studies on related quinoline structures have demonstrated their ability to interfere with this pathway, making it a logical and compelling starting point for investigation. researchgate.net

Furthermore, the family of Aurora kinases, which are crucial for cell cycle regulation and are often overexpressed in tumors, represents another promising area of exploration. Designing selective inhibitors for specific Aurora kinases is a significant goal in anticancer therapy, and the quinazolin-4-amine scaffold, structurally related to quinolin-4-ols, has shown promise in this regard. nih.gov Investigating the inhibitory potential of this compound against Aurora kinases could reveal novel therapeutic applications.

Development of Advanced Synthetic Strategies for Complex Analogs

To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic strategies to generate a diverse library of complex analogs is paramount. Classical methods for quinoline synthesis, while foundational, can be supplemented by modern synthetic methodologies to access novel chemical space. mdpi.com

Future synthetic efforts should focus on versatile and modular approaches that allow for the systematic modification of the quinoline core. This includes the introduction of various substituents at different positions of the aromatic rings and the methyl group. Techniques such as transition metal-catalyzed cross-coupling reactions can be employed to introduce a wide range of functional groups, thereby enabling a thorough exploration of the chemical space around the core scaffold. mdpi.com

The development of synthetic routes that allow for the stereoselective synthesis of chiral analogs could also be of significant interest, as stereochemistry often plays a crucial role in determining biological activity. Furthermore, the synthesis of fluorescently tagged or biotinylated derivatives could facilitate the identification of cellular targets and the elucidation of the compound's mechanism of action.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. mdpi.comnih.gov These computational approaches can be strategically applied to the study of this compound and its analogs.

Predictive modeling, a key application of AI, can be utilized to forecast the biological activities and physicochemical properties of virtual libraries of this compound derivatives. nih.gov By training ML algorithms on existing datasets of quinoline compounds with known activities, it is possible to develop models that can predict the potential of novel analogs to interact with specific biological targets. nih.gov This in silico screening approach can help prioritize the synthesis of compounds with the highest probability of desired biological effects, thereby saving time and resources. nih.gov

The table below illustrates how different AI and machine learning techniques can be applied at various stages of the drug discovery process for this compound.

Drug Discovery StageAI/Machine Learning ApplicationPotential Impact
Target Identification Analysis of large biological datasets to identify potential protein targets.Discovery of novel mechanisms of action.
Hit Identification Virtual screening of large compound libraries to identify initial hits.Faster and more cost-effective identification of lead compounds.
Lead Optimization Generative models to design novel analogs with improved properties.Design of more potent and selective drug candidates.
ADMET Prediction Predictive models to forecast absorption, distribution, metabolism, excretion, and toxicity.Early identification of compounds with poor pharmacokinetic profiles.

Potential as a Chemical Probe for Fundamental Biological Research

Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable chemical probes for fundamental biological research. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular processes.

To function as an effective chemical probe, a compound must exhibit high potency and selectivity for its target. Should this compound be found to selectively inhibit a particular enzyme, for instance, it could be utilized to investigate the physiological and pathological roles of that enzyme in various cellular contexts.

The development of fluorescently labeled analogs of this compound would be particularly valuable for cellular imaging applications. These probes could be used to visualize the subcellular localization of their target protein and to monitor its dynamics in living cells. This would provide invaluable insights into the compound's mechanism of action and the biological processes it modulates.

Synergistic Effects in Preclinical Combination Regimens

The future of cancer therapy is increasingly moving towards combination regimens that target multiple pathways simultaneously to overcome drug resistance and enhance therapeutic efficacy. researchgate.net Investigating the synergistic effects of this compound in combination with existing anticancer drugs is a critical area for future preclinical research.

Given the potential of quinoline derivatives to modulate the PI3K/Akt/mTOR pathway, combination studies with drugs that target other key cancer-related pathways, such as the MAPK/ERK pathway, are highly warranted. nih.gov Synergistic interactions could lead to enhanced tumor cell killing and a reduction in the required doses of individual agents, thereby minimizing toxicity.

Preclinical studies should be designed to systematically evaluate various drug combinations in a panel of cancer cell lines and in in vivo tumor models. researchgate.net The data generated from these studies will be crucial for identifying promising combination therapies that could be advanced to clinical trials. The table below outlines potential combination strategies for preclinical evaluation.

Combination PartnerRationale for SynergyPotential Cancer Indication
MEK Inhibitors Dual blockade of parallel signaling pathways (PI3K/Akt/mTOR and MAPK/ERK).Pancreatic, Colorectal Cancer
Standard Chemotherapy (e.g., Gemcitabine) Sensitizing cancer cells to the cytotoxic effects of chemotherapy.Pancreatic Cancer
PARP Inhibitors Exploiting synthetic lethality in cancers with specific DNA repair deficiencies.Ovarian, Breast Cancer
Immune Checkpoint Inhibitors Modulating the tumor microenvironment to enhance anti-tumor immunity.Melanoma, Non-small cell lung cancer

Q & A

Basic: What synthetic routes are recommended for 6-Chloro-8-methoxy-2-methylquinolin-4-ol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of the quinoline backbone. A common approach starts with a pre-substituted quinoline (e.g., 6-methoxy-2-methylquinolin-4-ol) followed by chlorination at the 8-position. Chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or NN-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) in solvents such as dichloromethane. Yield optimization requires precise stoichiometry, inert atmospheres to prevent oxidation, and purification via column chromatography or recrystallization. Catalysts like FeCl₃ may enhance regioselectivity .

Advanced: How can conflicting data regarding the antimicrobial efficacy of this compound across studies be systematically analyzed?

Methodological Answer:
Conflicting data often arise from variations in microbial strains, assay protocols, or compound purity. To resolve discrepancies:

  • Standardize Assays: Use CLSI/MIC guidelines with consistent inoculum sizes and growth media.
  • Control for Purity: Validate compound purity via HPLC (>95%) and characterize degradation products.
  • Comparative Analysis: Benchmark against structurally similar compounds (e.g., 6-chloro-2-phenylquinolin-4-ol, MIC = 1.5 µg/mL) to contextualize activity .

Basic: What spectroscopic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm).
  • IR Spectroscopy: Confirm hydroxyl (3200–3600 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) stretches.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C11 _{11}H10 _{10}ClNO2 _{2}, m/z 239.04) .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions of this compound?

Methodological Answer:
Regioselectivity is influenced by directing groups and steric effects:

  • Methoxy Group: Activates the 5- and 7-positions via resonance; chloro and methyl groups deactivate adjacent sites.
  • Lewis Acid Catalysts: Use FeCl₃ or AlCl₃ to direct electrophiles to electron-rich regions.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophile mobility .

Basic: How does the substitution pattern influence solubility and stability under varying pH?

Methodological Answer:

  • Solubility: The hydroxyl and methoxy groups confer moderate water solubility at neutral pH, while chloro and methyl groups enhance lipophilicity.
  • Stability: Degrades under strong acidic/basic conditions via hydrolysis of the methoxy group. Stability studies (pH 1–13, 25–60°C) using UV-Vis spectroscopy are recommended .

Advanced: What computational approaches predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or DNA.
  • MD Simulations: GROMACS assesses stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity .

Basic: How do biological activities differ from analogs like 6-methoxy-2-methylquinolin-4-ol?

Methodological Answer:
The 8-chloro substituent enhances antimicrobial potency by 2–4× compared to non-chlorinated analogs. For example, against E. coli, the MIC decreases from 12 µg/mL (methoxy analog) to 3 µg/mL (chloro-methoxy derivative). Comparative tables in studies highlight substituent-driven activity shifts .

Advanced: How to design kinetic studies for oxidative degradation pathways?

Methodological Answer:

  • Reagent Selection: Use H2 _2O2 _2/UV or Fenton’s reagent (Fe2+ ^{2+}/H2 _2O2 _2) to simulate oxidation.
  • Kinetic Monitoring: Track degradation via LC-MS at intervals (0–48 hrs), fitting data to pseudo-first-order models.
  • Product Identification: Isolate intermediates (e.g., quinone derivatives) via preparative TLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.